molecular formula C15H13BrO3 B2714350 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde CAS No. 1068604-40-9

3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde

Cat. No.: B2714350
CAS No.: 1068604-40-9
M. Wt: 321.17
InChI Key: QPYRKCBGFURBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde: is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol . This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and an aldehyde functional group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Chemistry:

3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine:

Its unique structure allows for the exploration of new pharmacophores .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde is not specified as it is primarily used for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde typically involves the following steps:

    Bromination: The starting material, 3-hydroxybenzaldehyde, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This step introduces the bromine atom at the 3-position of the benzene ring.

    Methoxybenzylation: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of both a bromine atom and a methoxybenzyl group on the benzene ring.

Properties

IUPAC Name

3-bromo-5-[(4-methoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYRKCBGFURBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.